Cas no 229639-56-9 ((1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)
229639-56-9 structure
Product Name:(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
N.o CAS:229639-56-9
MF:C15H22ClN
MW:251.79488325119
CID:1415752
PubChem ID:9900576
Update Time:2025-04-20
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- (1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- (R)-didesmethylsibutramine
- (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine
- Didesmethylsibutramine, (+)-
- (+)-Didesmethylsibutramine
- (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine
- (R)-N,N-didesmethylsibutramine
- R-(+)-Di-desmethylsibutramine
- (R)-di-des-methylsibutramin
- (R)-mono-dimethylsibutramine
- UNII-B408000HRV
- SureCN2379467
- (R)-(+)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine; (R)-didesmethylsibutramine; (R)-N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}amine; Didesmethylsibutramine, (+)-; (+)-Didesmethylsibutramine; (1R)-1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-amine; (R)-N,N-didesmethylsibutramine; R-(+)-Di-desmethylsibutramine; (R)-di-des-methylsibutramin; (R)-mono-dimethylsibutramine; UNII-B408000HRV; SureCN2379467;
- B408000HRV
- CYCLOBUTANEMETHANAMINE, 1-(4-CHLOROPHENYL)-.ALPHA.-(2-METHYLPROPYL)-, (.ALPHA.R)-
- DIDESMETHYLSIBUTRAMINE, (R)-
- (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
- DTXSID90177513
- SCHEMBL2379467
- PD132854
- Cyclobutanemethanamine, 1-(4-chlorophenyl)-alpha-(2-methylpropyl)-, (alphaR)-
- BTS-54505
- WQSACWZKKZPCHN-CQSZACIVSA-N
- Q7389750
- 229639-56-9
-
- Inchi: 1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1
- Chave InChI: WQSACWZKKZPCHN-CQSZACIVSA-N
- SMILES: ClC1C=CC(=CC=1)C1([C@@H](CC(C)C)N)CCC1
Propriedades Computadas
- Massa Exacta: 251.14426
- Massa monoisotópica: 251.1440774g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 239
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.5
- Superfície polar topológica: 26Ų
Propriedades Experimentais
- PSA: 26.02
(1r)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Literatura Relacionada
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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